2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide
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Overview
Description
2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide is an organic compound that belongs to the class of amides It features an amino group attached to an acetamide moiety, with a 3-chloro-phenyl substituent on the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide typically involves the reaction of 3-chloroacetophenone with ethylamine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the acetamide moiety.
Substitution: Phenyl derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-[1-(4-chloro-phenyl)-ethyl]-acetamide: Similar structure but with the chlorine atom in the para position.
2-Amino-N-[1-(3-bromo-phenyl)-ethyl]-acetamide: Bromine substituent instead of chlorine.
2-Amino-N-[1-(3-methyl-phenyl)-ethyl]-acetamide: Methyl group instead of chlorine.
Uniqueness
2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability.
Properties
IUPAC Name |
2-amino-N-[1-(3-chlorophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(13-10(14)6-12)8-3-2-4-9(11)5-8/h2-5,7H,6,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWNXWPOROKFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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